Tolylfluanide
Tolylfluanide
Tolylfluanid is a member of the class of sulfamides that is dichlofluanid in which the hydrogen at the para position of the phenyl group is replaced by a methyl group. A fungicide first marketed in 1971 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as a genotoxin and an antifungal agrochemical. It is an organofluorine compound, an organochlorine compound, a member of sulfamides and a phenylsulfamide fungicide. It derives from a sulfamide.
Brand Name:
Vulcanchem
CAS No.:
731-27-1
VCID:
VC0052280
InChI:
InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
SMILES:
CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Molecular Formula:
C10H13Cl2FN2O2S2
Molecular Weight:
347.3 g/mol
Tolylfluanide
CAS No.: 731-27-1
Reference Standards
VCID: VC0052280
Molecular Formula: C10H13Cl2FN2O2S2
Molecular Weight: 347.3 g/mol
CAS No. | 731-27-1 |
---|---|
Product Name | Tolylfluanide |
Molecular Formula | C10H13Cl2FN2O2S2 |
Molecular Weight | 347.3 g/mol |
IUPAC Name | N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline |
Standard InChI | InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3 |
Standard InChIKey | HYVWIQDYBVKITD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C |
Canonical SMILES | CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C |
Boiling Point | Decomposes on distillation |
Colorform | Colorless crystals |
Density | 1.52 g/cu cm |
Melting Point | 96.0 °C 93 °C |
Description | Tolylfluanid is a member of the class of sulfamides that is dichlofluanid in which the hydrogen at the para position of the phenyl group is replaced by a methyl group. A fungicide first marketed in 1971 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as a genotoxin and an antifungal agrochemical. It is an organofluorine compound, an organochlorine compound, a member of sulfamides and a phenylsulfamide fungicide. It derives from a sulfamide. |
Shelf Life | Hydrolysis DT50 (22 °C) 12 days (pH 4), 29 hr (pH 7), <10 min (pH 9). Under environmental conditions, hydrolysis occurs much more rapidly than photolysis. |
Solubility | 2.59e-06 M Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride. Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C) In water, 0.9 mg/L at 20 °C |
Synonyms | N-[(Dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-p-tolyl-sulfamide; BAY 5712a; Bayer 5712a; Dichlofluanid-methyl; Euparen M; Euparen Multi; GORI 28; Melody Multi; N,N-Dimethyl-N’-tolyl-N’-(fluorodichloromethylthio)sulfamide; N-Dichlorofluoromethylthio |
Vapor Pressure | 1.50e-06 mmHg 1.5X10-6 mm Hg at 20 °C |
PubChem Compound | 12898 |
Last Modified | Nov 11 2021 |
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